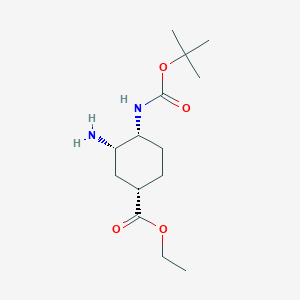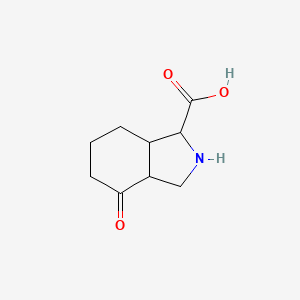![molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7](/img/structure/B1403545.png)
6-(Boc-amino)-1-azaspiro[3.3]heptane
Overview
Description
“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a sterically constrained amino acid . It is an analogue of the natural compounds ornitine and GABA, which play important roles in biological processes . Therefore, it can be advantageously used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of “this compound” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This compound was added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic scaffold, which provides a wide variation of spatial disposition of the functional groups . Spirocyclic amino acids are very rare, both among natural and tailor-made amino acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process leads to the formation of the four-membered rings in the spirocyclic scaffold .Scientific Research Applications
Cyclobutane-derived Diamines Synthesis
"6-(Boc-amino)-1-azaspiro[3.3]heptane" is acknowledged as a promising sterically constrained diamine building block for drug discovery. Radchenko et al. (2010) developed an approach to synthesize Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, aimed at the preparation of multigram quantities. This synthesis exploits classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. The study underscores their potential use in creating sterically constrained diamines, constituents of commercially available drugs (Radchenko et al., 2010).
Amino Acids Synthesis
Radchenko et al. (2010) also performed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design. This synthesis involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).
Boc-Protected Cyclopropane-Modified Proline Analogue
The synthesis of a Boc derivative of a novel cyclopropane-modified proline library member, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the utility of "this compound" in creating novel proline analogues. This synthesis, detailed by Tymtsunik et al. (2012), was conducted in six steps starting from (2S,4R)-4-hydroxyproline, using a modified Simmons–Smith reaction as a key step (Tymtsunik et al., 2012).
Chemical Transformations
Kostyuchenko et al. (2009) explored the chemical transformations of 3-aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment. Their reactions with benzaldehyde yielded azomethines, which upon reduction with sodium borohydride, produced N-substituted 3-aminopyrrolidin-2-ones. This work demonstrates the versatility of "this compound" and its derivatives in facilitating various chemical transformations (Kostyuchenko et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The compound 6-(Boc-amino)-1-azaspiro[3.3]heptane is an analogue of the natural compounds ornithine and GABA . These natural compounds play important roles in biological processes, suggesting that this compound may interact with similar targets.
Pharmacokinetics
The pharmacokinetic properties of 6-(Boc-amino)-1-azaspiro[3Its solubility in polar organic solvents suggests it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
6-(Boc-amino)-1-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions are primarily due to the compound’s ability to mimic the structure of natural amino acids, allowing it to bind to enzyme active sites and influence their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing ATP from accessing the site and thus inhibiting kinase activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These degradation products can have different biological activities, potentially leading to changes in cellular responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in metabolic reactions . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)
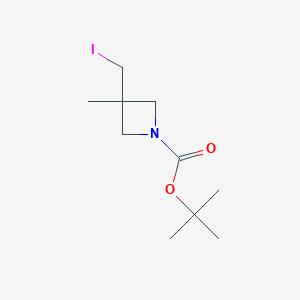

![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
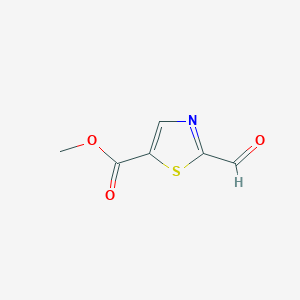



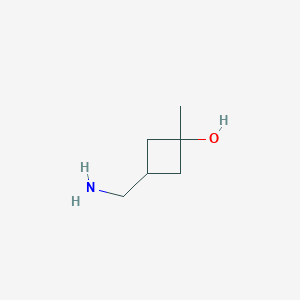
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
